3-Bromo-5-isopropylpyridin-4-amine
Description
3-Bromo-5-isopropylpyridin-4-amine is a halogenated pyridine derivative characterized by a bromine atom at position 3, an isopropyl group at position 5, and an amine group at position 4. This compound’s structural features confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
3-bromo-5-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)6-3-11-4-7(9)8(6)10/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
UMXPWJMNBZHZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-isopropylpyridin-4-amine typically involves the bromination of 5-isopropylpyridin-4-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-5-isopropylpyridin-4-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-isopropylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas at room temperature and atmospheric pressure.
Major Products
Substitution: Formation of 3-azido-5-isopropylpyridin-4-amine or 3-thiocyanato-5-isopropylpyridin-4-amine.
Oxidation: Formation of 3-bromo-5-isopropylpyridin-4-amine N-oxide.
Reduction: Formation of 3-amino-5-isopropylpyridin-4-amine.
Scientific Research Applications
3-Bromo-5-isopropylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-isopropylpyridin-4-amine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The isopropyl group can enhance lipophilicity, improving the compound’s ability to cross cell membranes.
Comparison with Similar Compounds
Structural and Electronic Differences
- Halogen Position : The bromine in 3-Bromo-5-isopropylpyridin-4-amine (C3) contrasts with compounds like 5-Bromo-4-methoxypyridin-3-amine (Br at C5), altering electronic effects on the aromatic ring. Bromine at C3 directs electrophilic substitution to the para position (C6), whereas C5 bromine influences meta positions .
- Substituent Effects : The isopropyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to methoxy (logP ~1.2) or sulfonyl-piperazine groups (logP ~1.5 due to polar sulfonyl) .
- Ring System : Pyrimidine derivatives (e.g., 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) exhibit smaller ring strain and different hydrogen-bonding capabilities compared to pyridines, affecting their utility in drug design .
Commercial and Industrial Relevance
- Pricing: Halogen-rich compounds like 6-Bromo-2-chloro-4-iodopyridin-3-amine are costlier (e.g., $400/g) due to complex synthesis, while simpler derivatives (e.g., 5-Bromo-4-methoxypyridin-3-amine) are more economical .
- Pharmaceutical Use : The sulfonyl-piperazine derivative () is tailored for kinase inhibition, whereas the target compound’s isopropyl group may optimize blood-brain barrier penetration in CNS drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
